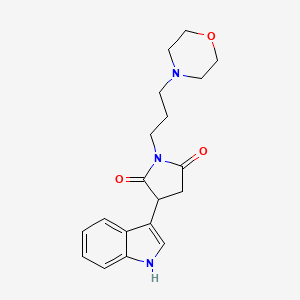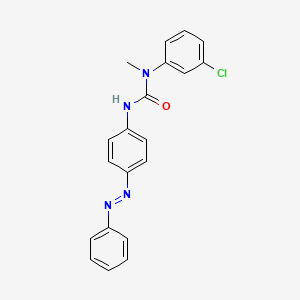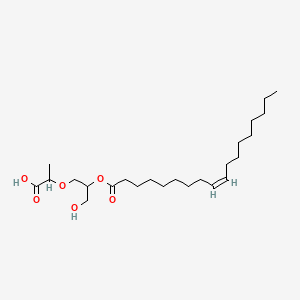
Glyceryl lactooleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl lactooleate is a fatty acid ester, specifically a derivative of glycerol and lactooleic acid. It is known for its applications in various industries, particularly in cosmetics and personal care products. The compound is characterized by its molecular formula C24H44O6 and has a molecular weight of approximately 428.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyceryl lactooleate is typically synthesized through the esterification reaction between glycerol and lactooleic acid. The reaction involves the combination of glycerol with lactooleic acid in the presence of a catalyst, often an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is facilitated by heating and stirring. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Glyceryl lactooleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and lactooleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions.
Hydrolysis: Glycerol and lactooleic acid.
Transesterification: Different esters based on the alcohol used in the reaction.
Applications De Recherche Scientifique
Glyceryl lactooleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of glyceryl lactooleate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane dynamics and cellular signaling .
Comparaison Avec Des Composés Similaires
- Glyceryl monooleate
- Glyceryl dioleate
- Glyceryl trioleate
Comparison: Glyceryl lactooleate is unique due to the presence of both lactooleic acid and glycerol in its structure. This gives it distinct properties compared to other glyceryl esters. For example, glyceryl monooleate and glyceryl dioleate contain only oleic acid esters, while this compound includes lactooleic acid, which imparts different physicochemical properties and biological activities .
Propriétés
Numéro CAS |
30283-16-0 |
|---|---|
Formule moléculaire |
C24H44O6 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
2-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]propanoic acid |
InChI |
InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)30-22(19-25)20-29-21(2)24(27)28/h10-11,21-22,25H,3-9,12-20H2,1-2H3,(H,27,28)/b11-10- |
Clé InChI |
KOLAFJFESDNVMY-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


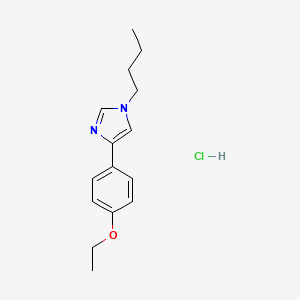
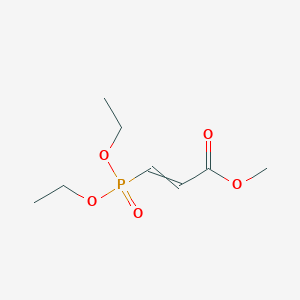

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)

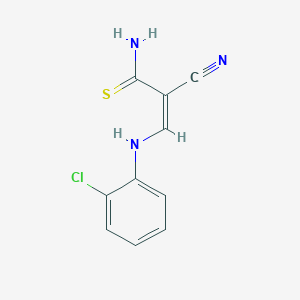
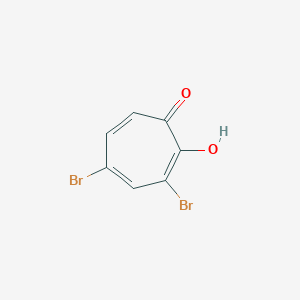
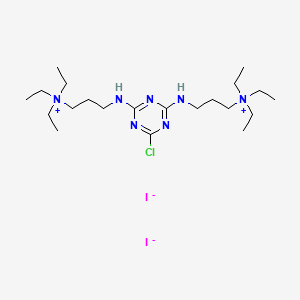
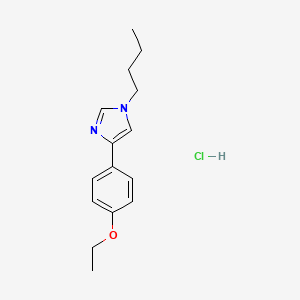
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
